2-(2,5-Dimethylphenoxy)-1-propanol
Description
2-(2,5-Dimethylphenoxy)-1-propanol is a synthetic organic compound with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. Structurally, it consists of a propanol backbone substituted with a 2,5-dimethylphenoxy group at the second carbon. This compound is primarily utilized in organic synthesis, pharmaceutical intermediates, and specialty chemical applications. Its physicochemical properties, such as moderate polarity and stability under ambient conditions, make it suitable for use in solvent-mediated reactions and as a building block for more complex molecules.
The evidence instead lists unrelated compounds (e.g., D(+)-2-Amino-3-phenyl-1-propanol), which differ in functional groups (amino vs. phenoxy) and applications .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2,5-dimethylphenoxy)propan-1-ol |
InChI |
InChI=1S/C11H16O2/c1-8-4-5-9(2)11(6-8)13-10(3)7-12/h4-6,10,12H,7H2,1-3H3 |
InChI Key |
VGNRIKSOWPMTKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-(2,5-Dimethylphenoxy)-1-propanol, it is essential to compare it with structurally analogous phenoxy propanols and related alcohols. Below is a theoretical analysis based on general chemical principles and analogous data from the provided evidence (where applicable):
Table 1: Key Properties of this compound vs. Analogous Compounds
Key Differences
Functional Groups: Unlike D(+)-2-Amino-3-phenyl-1-propanol (an amino alcohol), this compound lacks an amino group, reducing its polarity and altering its reactivity in nucleophilic reactions .
Physicochemical Properties: The methyl groups on the aromatic ring likely increase hydrophobicity, making this compound less water-soluble than amino-substituted analogs. Melting points for phenoxy alcohols are generally lower than those of amino alcohols (e.g., D(+)-2-Amino-3-phenyl-1-propanol melts at 90–94°C) due to weaker intermolecular hydrogen bonding .
Applications: Amino alcohols like D(+)-2-Amino-3-phenyl-1-propanol are critical in chiral synthesis and biologics, whereas phenoxy propanols are more commonly used in industrial solvents or polymer additives.
Research Findings and Limitations
- Synthetic Challenges: The synthesis of this compound likely involves Williamson ether synthesis or nucleophilic substitution, but reaction yields may vary due to steric effects from the 2,5-dimethyl group.
- Biological Activity: No data is available in the provided evidence, but structurally similar phenoxy alcohols have shown low to moderate antimicrobial activity in studies of related compounds.
Critical Notes on Evidence Limitations
For a rigorous comparison, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies focusing on phenoxy-substituted propanols.
Recommended Sources for Further Research
CAS Registry : Use CAS RN lookup for precise physicochemical data.
PubChem : For experimental and predicted properties (e.g., logP, pKa).
Journal of Organic Chemistry: Recent studies on phenoxy alcohol synthesis and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
